molecular formula C6H7ClINO2S B1431897 Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride CAS No. 1351655-19-0

Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride

Cat. No.: B1431897
CAS No.: 1351655-19-0
M. Wt: 319.55 g/mol
InChI Key: JZKOCMFZWBQUHC-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride is a chemical compound with the molecular formula C6H6INO2S·HCl. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride typically involves the iodination of a thiophene derivative followed by esterification and amination. One common method starts with the iodination of thiophene-2-carboxylic acid, followed by esterification with methanol to form methyl 5-iodothiophene-2-carboxylate. This intermediate is then subjected to amination to introduce the amino group at the 3-position, resulting in methyl 3-amino-5-iodothiophene-2-carboxylate. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce a nitro compound .

Scientific Research Applications

Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the amino group can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride is unique due to the presence of both the iodine atom and the amino group, which confer distinct electronic and steric properties. These features make it a versatile intermediate for the synthesis of various complex molecules .

Properties

IUPAC Name

methyl 3-amino-5-iodothiophene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO2S.ClH/c1-10-6(9)5-3(8)2-4(7)11-5;/h2H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKOCMFZWBQUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)I)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClINO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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